molecular formula C10H11NO4 B14844294 Methyl 4-(1,3-dioxolan-2-YL)pyridine-2-carboxylate

Methyl 4-(1,3-dioxolan-2-YL)pyridine-2-carboxylate

Cat. No.: B14844294
M. Wt: 209.20 g/mol
InChI Key: BNTSQUGSUSSRAB-UHFFFAOYSA-N
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Description

Methyl 4-(1,3-dioxolan-2-YL)pyridine-2-carboxylate is an organic compound that features a pyridine ring substituted with a dioxolane ring and a carboxylate ester group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 4-(1,3-dioxolan-2-YL)pyridine-2-carboxylate typically involves the reaction of 4-pyridinecarboxylic acid with 1,3-dioxolane in the presence of a suitable catalyst. The reaction conditions often include the use of an acid catalyst and a solvent such as toluene, with the reaction being carried out under reflux conditions to facilitate the formation of the desired product.

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions: Methyl 4-(1,3-dioxolan-2-YL)pyridine-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like halogens or nucleophiles (e.g., amines) can be used under appropriate conditions.

Major Products:

    Oxidation: Formation of pyridine oxides.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of substituted pyridine derivatives.

Scientific Research Applications

Methyl 4-(1,3-dioxolan-2-YL)pyridine-2-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the synthesis of advanced materials and as an intermediate in the production of specialty chemicals.

Mechanism of Action

The mechanism of action of Methyl 4-(1,3-dioxolan-2-YL)pyridine-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to metal ions or biological receptors, thereby modulating their activity. The dioxolane ring and pyridine moiety contribute to its binding affinity and specificity.

Comparison with Similar Compounds

  • 4-(2-Methyl-1,3-dioxolan-2-yl)pyridine
  • 2-(1,3-Dioxolan-2-yl)pyridine
  • 4-(1,3-Dioxolan-2-yl)pyridine

Comparison: Methyl 4-(1,3-dioxolan-2-YL)pyridine-2-carboxylate is unique due to the presence of both the dioxolane ring and the carboxylate ester group, which confer distinct chemical and physical properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it a valuable compound for various applications.

Properties

Molecular Formula

C10H11NO4

Molecular Weight

209.20 g/mol

IUPAC Name

methyl 4-(1,3-dioxolan-2-yl)pyridine-2-carboxylate

InChI

InChI=1S/C10H11NO4/c1-13-9(12)8-6-7(2-3-11-8)10-14-4-5-15-10/h2-3,6,10H,4-5H2,1H3

InChI Key

BNTSQUGSUSSRAB-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=NC=CC(=C1)C2OCCO2

Origin of Product

United States

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